molecular formula C15H23NO2S2 B2658072 3-(3-methylthiophen-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide CAS No. 1903643-97-9

3-(3-methylthiophen-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

Cat. No. B2658072
CAS RN: 1903643-97-9
M. Wt: 313.47
InChI Key: XOKCFJNPJCDRDJ-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Characterization

Compounds similar to the specified chemical have been synthesized and characterized, demonstrating the importance of structural analysis in understanding their potential applications. For instance, the synthesis and structural elucidation of related thiophene compounds have been explored, highlighting their utility in further chemical and pharmacological studies (Shivalingegowda et al., 2017). These efforts often involve advanced techniques like X-ray diffraction and spectroscopic methods to confirm the structure of synthesized compounds.

Antimicrobial and Antifungal Activities

Some derivatives of thiophene and related structures have been evaluated for their antimicrobial and antifungal activities. Research into arylsubstituted halogen(thiocyanato)amides containing thiophene fragments showed promising antibacterial and antifungal properties (Baranovskyi et al., 2018). This suggests that compounds with structural similarities to the specified chemical might also possess such biological activities, making them potential candidates for further drug development and application in combating microbial infections.

properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S2/c1-12-6-10-20-14(12)2-3-15(17)16-7-11-19-13-4-8-18-9-5-13/h6,10,13H,2-5,7-9,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKCFJNPJCDRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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